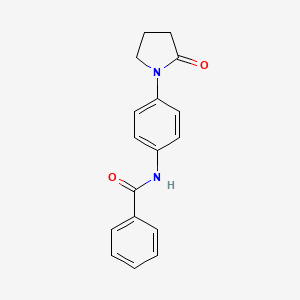

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications

Histone Deacetylase Inhibition

Benzamide derivatives like MGCD0103 have been investigated for their role as histone deacetylase (HDAC) inhibitors, with implications in cancer treatment. These compounds selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, influencing cancer cell proliferation, histone acetylation, and apoptosis induction (Zhou et al., 2008).

Poly(ADP-ribose) Polymerase Inhibition

Another area of research involves the development of benzamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating significant potency and efficacy in cancer models. These compounds, exemplified by A-966492, show high potency against PARP-1 enzyme and display good oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2010).

Capillary Electrophoresis Applications

In analytical chemistry, benzamide derivatives have been utilized in the development of capillary electrophoretic methods for separating and analyzing various substances, including pharmaceutical compounds. These methodologies offer potential for quality control in pharmaceutical manufacturing (Ye et al., 2012).

Anti-acetylcholinesterase Activity

Benzamide derivatives have also been synthesized and evaluated for their anti-acetylcholinesterase activity, with potential applications in treating dementia. Certain derivatives have shown potent inhibitory effects, highlighting their therapeutic potential (Sugimoto et al., 1990).

C-H Borylation

Research into the C-H borylation of benzamides and related compounds has explored the development of new catalysts and methodologies for selective organic synthesis processes. These advances have implications for the synthesis of complex organic molecules with high precision (Yang et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-7-4-12-19(16)15-10-8-14(9-11-15)18-17(21)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXOIANXCLTLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2771957.png)

![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)

![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)

![7-[(furan-2-yl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771965.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)